molecular formula C15H11FN6O2 B4500775 N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4500775
M. Wt: 326.29 g/mol
InChI Key: OMWOURYKPBAGFK-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a fluorinated aromatic ring, a tetrazole moiety, and a carbamoylphenyl substituent. The compound’s structure combines a benzamide core with strategic substitutions: a fluorine atom at the 4-position and a 1H-tetrazol-1-yl group at the 2-position of the benzene ring.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-4-fluoro-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN6O2/c16-10-3-6-12(13(7-10)22-8-18-20-21-22)15(24)19-11-4-1-9(2-5-11)14(17)23/h1-8H,(H2,17,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWOURYKPBAGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with an appropriate amine under acidic conditions to form the corresponding amide.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the benzamide intermediate with an isocyanate derivative under mild conditions.

    Tetrazole Formation: The tetrazole ring can be formed by reacting the intermediate with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Benzamide Derivatives

Compound Name Substituents/Functional Groups Molecular Formula Notable Properties/Applications References
This compound 4-F, 2-tetrazole, 4-carbamoylphenyl C₁₅H₁₁FN₆O₂ Potential H-bonding, electronic modulation
N-[5-[(4-Fluorophenyl)methyl]-2-thiazolyl]-4-(1H-tetrazol-1-yl)benzamide 4-tetrazole, thiazolyl, 4-fluorophenylmethyl C₁₈H₁₃FN₆OS Thiazole linker, fluorinated side chain
N-(2-Aminoethyl)-N-(4-chlorophenyl)-4-fluoro-2-(trifluoromethyl)benzamide 4-F, 2-CF₃, 4-Cl, aminoethyl C₁₇H₁₄ClF₄N₂O Trifluoromethyl enhances lipophilicity
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Sulfonyl, difluorophenyl, triazole-thione Varies (X = H, Cl, Br) Tautomerism (thione vs. thiol)
4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl) tetrakis(N-(4-carbamoylphenyl) benzamide) Porphyrin core, multiple carbamoylphenyl benzamides C₇₂H₅₆N₂₀O₈ Applications in sensitized solar cells

Heterocyclic Moieties and Electronic Effects

  • Tetrazole vs. Triazole : The 1H-tetrazole group in the target compound serves as a bioisostere for carboxylic acids, improving metabolic stability compared to triazole derivatives (e.g., 1,2,4-triazole-3-thiones in ). Triazoles exhibit tautomerism (thione/thiol forms), as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ in thione form) , whereas tetrazoles lack such tautomerism, simplifying structural analysis.
  • Similar fluorinated benzamides (e.g., ’s trifluoromethyl derivative) show enhanced lipophilicity and stability .

Substituent Impact on Physicochemical Properties

  • Carbamoylphenyl Group: Compared to sulfonyl or trifluoromethyl substituents (e.g., ’s sulfonylphenyl derivatives), the carbamoyl group introduces hydrogen-bond donor/acceptor capacity, improving aqueous solubility and target engagement .
  • Thiazole vs. Tetrazole Linkers : ’s thiazole-containing benzamide features a sulfur atom in the heterocycle, which may alter π-stacking interactions compared to the nitrogen-rich tetrazole in the target compound .

Spectral and Analytical Comparisons

  • IR Spectroscopy : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole-thiones confirms cyclization , whereas the target compound’s benzamide retains a carbonyl group (expected νC=O ~1650–1700 cm⁻¹).
  • NMR Data : ’s compound shows aromatic proton shifts (δ 7.96 ppm for benzamide protons) influenced by electron-withdrawing groups (CF₃, F), comparable to shifts expected in the target compound’s fluorinated aromatic region .

Biological Activity

N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C14H13FN4OC_{14}H_{13}FN_4O and a molecular weight of approximately 270.28 g/mol. Its structure features a tetrazole ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against Mycobacterium tuberculosis and other nontuberculous mycobacteria. In one study, it was found to exhibit minimum inhibitory concentrations (MICs) in the range of 62.5 to 250 µM, indicating moderate activity compared to standard antibiotics .

Enzyme Inhibition

The compound has also been assessed for its ability to inhibit key enzymes involved in disease processes. For instance, it was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating moderate inhibition. Such enzyme inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Cytotoxicity and Safety Profile

In vitro studies have demonstrated that this compound exhibits low cytotoxicity towards eukaryotic cell lines at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Case Study 1: Tuberculosis Treatment

A study focused on the efficacy of this compound against multi-drug resistant strains of Mycobacterium tuberculosis. The compound was administered in vitro, showing significant bactericidal activity with MIC values lower than those of traditional first-line antitubercular drugs such as isoniazid .

CompoundMIC (µM)Comparison DrugMIC (µM)
This compound125–250Isoniazid1

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of the compound through its inhibition of AChE and BuChE. The results indicated that certain derivatives of this compound could be more effective than currently used medications like rivastigmine, suggesting a potential role in treating Alzheimer's disease .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
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N-(4-carbamoylphenyl)-4-fluoro-2-(1H-tetrazol-1-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.